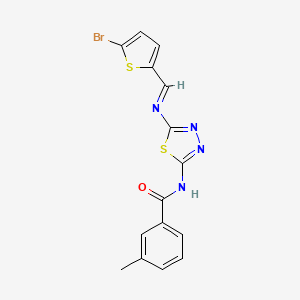
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
描述
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a complex organic compound that features a thiadiazole ring, a bromothiophene moiety, and a benzamide group
属性
IUPAC Name |
N-[5-[(E)-(5-bromothiophen-2-yl)methylideneamino]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS2/c1-9-3-2-4-10(7-9)13(21)18-15-20-19-14(23-15)17-8-11-5-6-12(16)22-11/h2-8H,1H3,(H,18,20,21)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKCCWDAGUONT-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)N=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)/N=C/C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the Bromothiophene Moiety: This step involves the bromination of thiophene followed by its incorporation into the thiadiazole ring.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 3-methylbenzoic acid or its derivatives under suitable conditions to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of (E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
(E)-N-(5-(((5-chlorothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide: Similar structure but with a chlorine atom instead of bromine.
(E)-N-(5-(((5-fluorothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can influence its reactivity and interactions with other molecules, making it unique compared to its chlorinated or fluorinated analogs. This uniqueness can be exploited in various applications, such as the development of selective inhibitors or advanced materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


